N-(5-Bromo-2-methylpyridin-3-yl)acetamide
Overview
Description
“N-(5-Bromo-2-methylpyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 1301214-71-0 . It has a molecular weight of 229.08 and its IUPAC name is N-(5-bromo-2-methyl-3-pyridinyl)acetamide .
Synthesis Analysis
The synthesis of this compound can be achieved through a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This reaction is palladium-catalyzed and produces a series of novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The compound N-[5-bromo-2-methylpyridine-3-yl]acetamide reacts efficiently with various functional group containing arylboronic acids affording the corresponding pyridine derivatives . The effect of different arylboronic acids was studied in the same reaction environment .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 256-257 degrees .Scientific Research Applications
N-(5-Bromo-2-methylpyridin-3-yl)acetamide is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives show potential as chiral dopants for liquid crystals and have demonstrated significant biological activities, such as anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
It serves as a starting material for the synthesis of 3-substituted piperidines and has been used in asymmetric synthesis processes (Micouin et al., 1994).
In coordination chemistry, derivatives of N-(pyridin-2-yl)acetamide, like N-(5-Bromo-2-methylpyridin-3-yl)acetamide, play a crucial role due to their chelating properties, particularly in the formation of copper(II) complexes (Smolentsev, 2017).
Its derivatives have also been investigated for their potential in medicine and chemistry, showing cytotoxicity against certain cell lines and demonstrating interesting chemical properties like hydrogen, stacking, and halogen bonding (Gouda et al., 2022).
Additionally, N-(5-Bromo-2-methylpyridin-3-yl)acetamide derivatives have been evaluated for their antitumor activities, particularly against certain cancer cell lines (Wu et al., 2017).
Moreover, studies have focused on its role in vibrational, spectroscopic, molecular docking, and density functional theory investigations, highlighting its potential in various chemical and biological applications (Asath et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-(5-bromo-2-methylpyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTYXFKKBCBRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methylpyridin-3-yl)acetamide | |
CAS RN |
1301214-71-0 | |
Record name | N-(5-bromo-2-methylpyridin-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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